

eravacycline protein synthesis inhibition 30S ribosomal subunit

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Compound Focus: Eravacycline dihydrochloride

CAS No.: 1334714-66-7

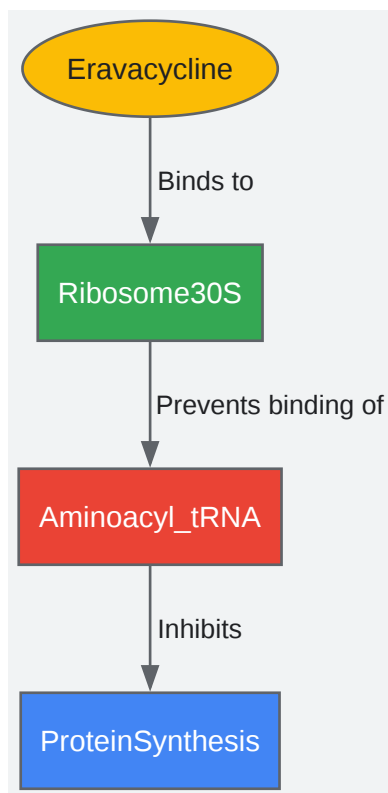
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Mechanism of 30S Ribosomal Subunit Binding

Eravacycline functions as a **protein synthesis inhibitor** by specifically targeting the bacterial 30S ribosomal subunit [1] [2] [3]. Its binding obstructs the attachment of aminoacyl-tRNA to the acceptor (A) site of the mRNA-ribosome complex [4] [3]. This prevents the incorporation of new amino acids into the elongating peptide chain, thereby halting bacterial protein synthesis and inhibiting bacterial growth [1] [5].

The diagram below illustrates how eravacycline binding to the 30S subunit leads to the inhibition of protein synthesis.



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Structural Basis for Enhanced Activity and Overcoming Resistance

Eravacycline is a fully synthetic **fluorocycline** antibiotic. Its core structure contains specific modifications at the C7 and C9 positions of the tetracycline D-ring that enhance ribosomal binding and circumvent common resistance mechanisms [2] [3] [5].

- **C7 Modification:** A fluorine atom is attached, which increases antibacterial action through electron withdrawal to the aromatic ring [3].
- **C9 Modification:** A pyrrolidinoacetamido group is attached, which enhances the molecule's surface area and stabilizes its interaction with the ribosome [3] [5].

These structural features make eravacycline a poor substrate for **tetracycline-specific efflux pumps** (like Tet(A) and Tet(B)) and allow it to maintain high-affinity binding to the ribosome even in the presence of **ribosomal protection proteins** (e.g., Tet(M)) [1] [2] [5]. However, note that resistance can still occur via other multidrug efflux pumps (e.g., AcrAB) or enzymes like the Tet(X) monooxygenase [2] [5].

Experimentally Determined Binding Interactions

High-resolution cryo-electron microscopy (cryo-EM) structures have precisely defined eravacycline's interactions with the ribosome. The table below summarizes the key hydrogen bond interactions between eravacycline and the 16S rRNA of the 30S ribosomal subunit, as identified in a high-resolution study [6].

Interaction Type	Ribosomal Component (16S rRNA)	Observation
Direct Hydrogen Bonds	Nucleotides in helix 34 (H34) and helix 31 (H31)	Contributes significantly to binding affinity.
Water-Mediated Hydrogen Bonds	Multiple sites within the binding pocket	Forms an integral part of the interaction network.
Pre-ordered Water Molecules	Binding pocket	Some water molecules are displaced; others become ordered upon drug binding.

The primary binding site is located in the **upper part of the 30S subunit's A-site**, interacting mainly with the backbone of the 16S rRNA [6]. Eravacycline binds through a combination of **electrostatic interactions** with the ribosome, which differs from the hydrophobic interactions it uses to bind efflux pumps like AdeJ [4].

Key Experimental Protocol: Cryo-EM Structure Determination

The following methodology outlines the primary technique used to determine eravacycline's binding mode at near-atomic resolution [4] [6].

- **Ribosome Purification and Complex Formation**
 - **Ribosome Source:** *Escherichia coli* 70S ribosomes, highly purified and often reassociated *in vitro* for homogeneity.
 - **Complex Formation:** Purified ribosomes are incubated with eravacycline to form the drug-ribosome complex. The sample may include other antibiotics to study multiple compounds

simultaneously.

- **Cryo-EM Sample Preparation and Data Collection**

- **Vitrification:** A small volume of the sample is applied to a grid and rapidly frozen in liquid ethane to form a thin layer of vitreous ice, preserving the complex's native state.
- **Data Acquisition:** Grids are imaged using a high-end cryo-electron microscope (e.g., Titan Krios TEM) equipped with a direct electron detector. Thousands of micrograph movies are collected.

- **Image Processing and 3D Reconstruction**

- **Particle Picking:** Individual ribosome particles are automatically selected from the micrographs.
- **2D Classification and 3D Refinement:** Particles are classified and averaged to generate initial 3D models. Iterative rounds of refinement are performed to improve the resolution.
- **Focused Refinement:** To enhance resolution around the drug-binding site, a mask is applied around the 30S subunit head and body during refinement.

- **Model Building and Validation**

- **Atomic Model Fitting:** A previously solved atomic model of the ribosome is fitted into the high-resolution cryo-EM density map. The structure of eravacycline is then docked into any observed extra density in the A-site.
- **Refinement and Validation:** The atomic model is refined against the map, and the final model is validated using metrics like MolProbity score and clash score to ensure stereochemical quality [6].

A Note on Efflux Pumps and Resistance

While eravacycline effectively inhibits the ribosome, its clinical efficacy is also determined by its ability to avoid bacterial efflux pumps. Structural studies show that the **AdeJ** efflux pump in *Acinetobacter baumannii* binds eravacycline primarily through **hydrophobic interactions** in its periplasmic cleft [4]. Eravacycline's synthetic modifications help it evade recognition by many tetracycline-specific pumps, but overexpression of broad-spectrum multidrug efflux pumps like **AcrAB-TolC** and **OqxAB** can contribute to reduced susceptibility [5].

Eravacycline represents a significant advancement in tetracycline antibiotics. Its enhanced binding to the 30S ribosomal subunit and ability to circumvent major resistance mechanisms make it a valuable option for treating infections caused by multidrug-resistant bacteria.

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